6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a chromenone structure, which is significant in various biological activities, including anti-inflammatory and antioxidant properties. The molecular formula is , and its molecular weight is approximately 415.5 g/mol.
This compound can be synthesized through various chemical reactions involving starting materials such as 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol and hexanoic acid derivatives. Its synthesis and characterization are documented in several scientific databases and publications.
6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is classified under organic compounds with potential pharmaceutical applications. It falls within the category of amino acids and derivatives due to the presence of an amino group in its structure.
The synthesis of 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The structure of 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid can be represented using various notation systems:
CC(C)(C)C(=O)OCC(C(=O)O)C(=O)C1=CC(C)=C(C=C1OC(C)(C)=O)
KAZIEQWMUFVXSZ-UHFFFAOYSA-N
The compound has a molecular weight of approximately 415.5 g/mol and consists of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The detailed structural analysis reveals functional groups that contribute to its biological activity.
6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid can participate in various chemical reactions:
These reactions are typically facilitated by specific catalysts or reagents under controlled conditions to promote selectivity and yield.
The mechanism of action for 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yloxy]propanoyl}amino)hexanoic acid involves interaction with biological targets at the molecular level:
Studies suggest that compounds with similar structures exhibit significant biological activities that could be harnessed for therapeutic purposes.
Relevant data from databases indicate that this compound has specific hazard classifications due to potential irritant properties.
6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yloxy]propanoyl}amino)hexanoic acid has several potential applications:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2